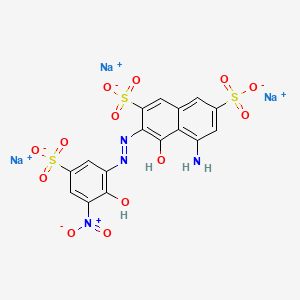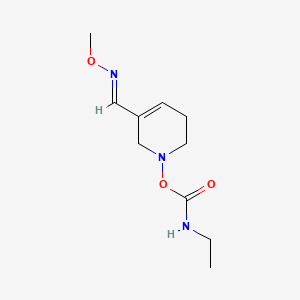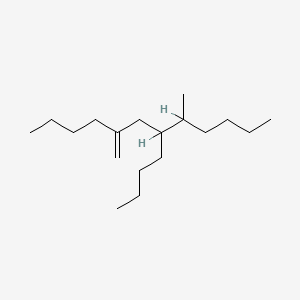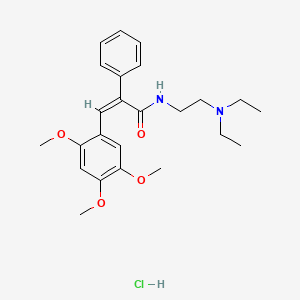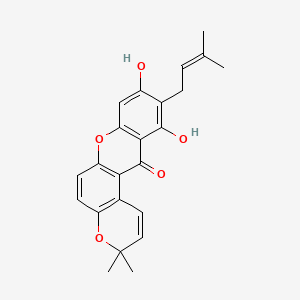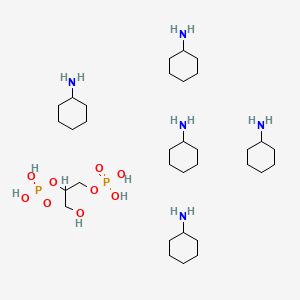
N-Undecyloyldopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Undecyloyldopamine is a chemical compound that belongs to the family of dopamine derivatives It is characterized by the presence of an undecyloyl group attached to the nitrogen atom of dopamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Undecyloyldopamine typically involves the reaction of dopamine with undecyloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{Dopamine} + \text{Undecyloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Undecyloyldopamine can undergo various chemical reactions, including:
Oxidation: The catechol moiety in this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in the catechol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in cellular signaling and interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and coatings due to its adhesive properties.
Mecanismo De Acción
The mechanism of action of N-Undecyloyldopamine involves its interaction with various molecular targets and pathways. It is known to interact with dopamine receptors and other proteins involved in cellular signaling. The compound’s effects are mediated through its ability to modulate neurotransmitter release and receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Octanoyldopamine: Another dopamine derivative with a shorter acyl chain.
N-Oleoyldopamine: A dopamine derivative with an oleoyl group.
Uniqueness
N-Undecyloyldopamine is unique due to its longer acyl chain, which imparts distinct physicochemical properties. This longer chain can influence the compound’s interaction with biological membranes and its overall bioavailability.
Propiedades
Número CAS |
105955-09-7 |
|---|---|
Fórmula molecular |
C19H31NO3 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
N-[2-(3,4-dihydroxyphenyl)ethyl]undecanamide |
InChI |
InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-19(23)20-14-13-16-11-12-17(21)18(22)15-16/h11-12,15,21-22H,2-10,13-14H2,1H3,(H,20,23) |
Clave InChI |
AGKWMLSFFLMTQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



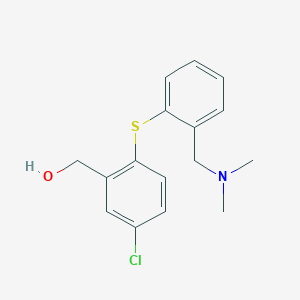
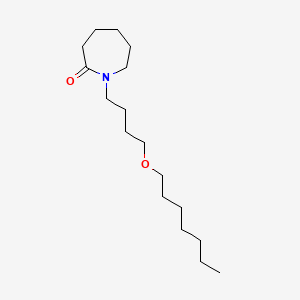
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
